AV-Ceramide

Vue d'ensemble

Description

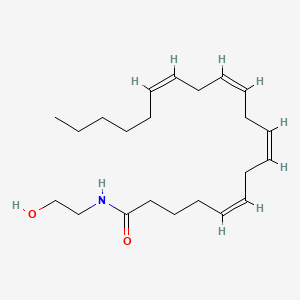

Ceramides are amide-linked fatty acids containing a sphingoid base, which can be described as long-chain amino alcohol derived from the condensation of the amino acid L-serine and palmitoyl-CoA .

Synthesis Analysis

Ceramides are synthesized in the endoplasmic reticulum, mitochondrial, and nuclear membranes, and can be further processed into glycosphingolipids or sphingomyelin . They play a crucial role in regulating cellular differentiation and proliferation .

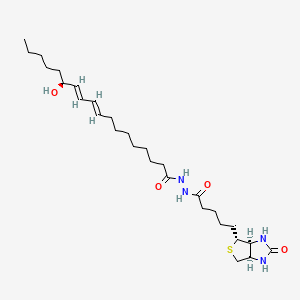

Molecular Structure Analysis

Ceramides consist of a long-chain or sphingoid base linked to a fatty acid via an amide bond. They are essential intermediates in the biosynthesis and metabolism of all sphingolipids . The molecular structures of the subspecies of ceramides were analyzed using chip-based direct infusion nanoelectrospray-ion trap mass spectrometry .

Chemical Reactions Analysis

Ceramide production is complex and involves at least three pathways. Biosynthesis de novo takes place in the endoplasmic reticulum with palmitoyl-CoA and serine as the precursors for an intermediate form of long-chain base component, sphinganine, which is then converted to ceramide .

Physical And Chemical Properties Analysis

Ceramides support the renewal of the skin’s natural protective layer and form an effective barrier against moisture loss . They exhibit a number of unique physical properties, particularly in mixtures with phospholipids .

Applications De Recherche Scientifique

Cancer Cell Death and Proliferation : Ceramide functions diversely in cancer cells, inducing death, growth inhibition, and senescence. It's noted that different fatty-acid chain lengths of ceramide have varying effects on cancer cells, with some promoting cell proliferation and others mediating cell death. This makes ceramide and its metabolic enzymes potential targets for cancer treatment (Saddoughi & Ogretmen, 2013).

Radiation and Ceramide-Induced Apoptosis : Ceramide acts as a second messenger in initiating apoptotic responses via the mitochondrial system in radiation therapy. Its role in the pathogenesis of tissue damage following radiation highlights its potential in modulating radiation effects in cancer treatment (Kolesnick & Fuks, 2003).

Role in Cardiometabolic Disease : Ceramides accumulate in individuals with obesity or dyslipidaemia and contribute to tissue dysfunction leading to diabetes and heart disease. Understanding ceramide's actions and the potential of ceramide-reduction therapies is crucial in treating these conditions (Summers, Chaurasia & Holland, 2019).

Clinical Applications for Cardiometabolic Risk Stratification : Ceramides have diagnostic utility in predicting cardiovascular outcomes and the onset of type 2 diabetes. Serum ceramides are used clinically as efficient risk stratifiers for atherosclerotic cardiovascular disease (CVD), suggesting a direct relationship between ceramide levels and CVD risk (Hilvo et al., 2020).

Ceramide in Signaling and Cancer Therapeutics : Ceramide is recognized as a powerful tumor suppressor, influencing apoptosis, autophagic responses, and cell cycle arrest. Its role in cancer therapeutics, particularly in targeting metabolic junctures to amplify its tumor-suppressive activities, is a significant area of research (Morad & Cabot, 2012).

Metabolic Disruption in Skeletal Muscle : Ceramide impacts skeletal muscle mitochondrial structure and function, influencing metabolic function in this tissue. This is especially relevant in the context of weight gain and associated metabolic disorders (Smith et al., 2013).

Safety And Hazards

The Cosmetic Ingredient Review (CIR) Expert Panel reviewed the safety of ceramides, which function in cosmetics primarily as hair conditioning agents and skin conditioning agents-miscellaneous. The Panel concluded that ceramides were safe in cosmetics in the present practices of use and concentration .

Propriétés

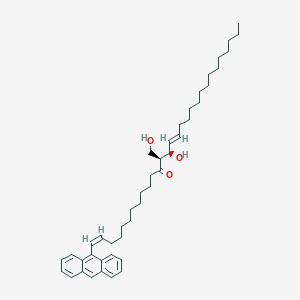

IUPAC Name |

(1Z,13S,14R,15E)-1-anthracen-9-yl-14-hydroxy-13-(hydroxymethyl)nonacosa-1,15-dien-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64O3/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-33-43(46)42(36-45)44(47)34-23-20-17-14-11-12-15-18-21-32-41-39-30-26-24-28-37(39)35-38-29-25-27-31-40(38)41/h21-22,24-33,35,42-43,45-46H,2-20,23,34,36H2,1H3/b32-21-,33-22+/t42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZHFXGFXOZVCO-WXOYOUKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)C(=O)CCCCCCCCCC=CC1=C2C=CC=CC2=CC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)C(=O)CCCCCCCCC/C=C\C1=C2C=CC=CC2=CC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AV-Ceramide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)

![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)

![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)